molecular formula C14H9F3N2O4S B2649154 [(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate CAS No. 866019-30-9

[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate

Cat. No.: B2649154
CAS No.: 866019-30-9
M. Wt: 358.29
InChI Key: DJDADXMOWFEWMK-UHFFFAOYSA-N
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Description

[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a trifluoroacetyl group, a cyclopenta[b]thiophene ring, and a furan-2-carboxylate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions, followed by the introduction of the trifluoroacetyl group via acylation. The final step involves the formation of the furan-2-carboxylate ester through esterification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds, while the cyclopenta[b]thiophene and furan-2-carboxylate moieties can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate can be compared with other compounds that have similar structural features:

Properties

IUPAC Name

[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O4S/c15-14(16,17)13(21)18-8-6-9(11-7(8)3-5-24-11)19-23-12(20)10-2-1-4-22-10/h1-5,8H,6H2,(H,18,21)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDADXMOWFEWMK-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=NOC(=O)C3=CC=CO3)SC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(C2=C(/C1=N/OC(=O)C3=CC=CO3)SC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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